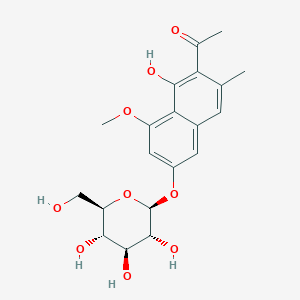

4',5,7-三甲氧基黄酮

描述

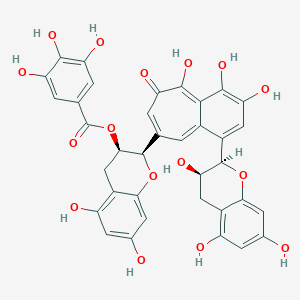

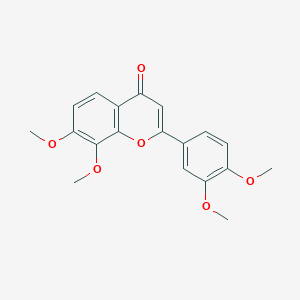

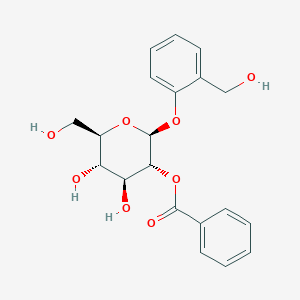

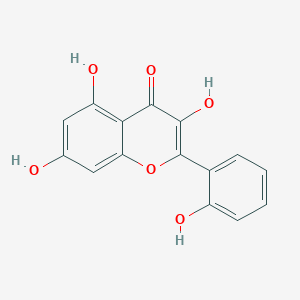

三甲基芹菜素是一种天然黄酮,是芹菜素的完全甲基化衍生物。 它存在于各种植物中,包括柑橘属植物和山姜属小草 。 这种化合物以其生物活性而闻名,包括抑制心脏钾离子电流 .

科学研究应用

三甲基芹菜素具有广泛的科学研究应用:

作用机制

三甲基芹菜素通过多种机制发挥作用:

离子通道调节: 它阻断钾离子通道,如KV1.5和KV11.1,并激活CFTR氯离子通道.

诱导凋亡: 它通过增加Bax/Bcl-xL比率,激活胱天蛋白酶-3和降解聚(ADP-核糖)聚合酶(PARP)蛋白来诱导凋亡.

抗炎和抗氧化作用: 它调节炎症通路并表现出抗氧化特性.

生化分析

Biochemical Properties

4’,5,7-Trimethoxyflavone has been shown to interact with various enzymes, proteins, and other biomolecules. It is significantly effective at inhibiting the proliferation of SNU-16 human gastric cancer cells in a concentration-dependent manner . This suggests that 4’,5,7-Trimethoxyflavone may interact with enzymes and proteins involved in cell proliferation .

Cellular Effects

4’,5,7-Trimethoxyflavone has been found to have various effects on cells and cellular processes. It has been shown to inhibit the inflammatory effects induced by Bacteroides fragilis enterotoxin in intestinal epithelial cell culture . This suggests that 4’,5,7-Trimethoxyflavone may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4’,5,7-Trimethoxyflavone involves its interactions with biomolecules at the molecular level. It has been found to trigger cancer cell PD-L1 ubiquitin–proteasome degradation and facilitate antitumor immunity by targeting HRD1 . This suggests that 4’,5,7-Trimethoxyflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

准备方法

三甲基芹菜素可以从天然来源中分离出来,例如从臭椿的叶子中。 使用色谱方法 。 合成路线包括芹菜素的甲基化,这可以通过在特定条件下芹菜素与甲基化试剂的反应来实现 。 工业生产方法通常涉及从植物来源中提取和纯化化合物,然后进行化学合成以达到高纯度 .

化学反应分析

三甲基芹菜素会发生各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂以及用于取代反应的各种亲核试剂 。形成的主要产物取决于所使用的具体反应条件和试剂。

相似化合物的比较

三甲基芹菜素与其他黄酮类化合物相似,例如:

芹菜素: 母体化合物,其甲基化程度较低,具有不同的生物活性.

槲皮素: 另一种具有强抗氧化特性的黄酮类化合物.

木犀草素: 一种具有抗炎和抗癌特性的黄酮类化合物.

属性

IUPAC Name |

5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJJBDHPUHUUHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204855 | |

| Record name | 5,7,4'-Trimethylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4',5,7-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5631-70-9 | |

| Record name | 5,7,4′-Trimethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5631-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7,4'-Trimethylapigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7,4'-Trimethylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APIGENIN TRIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F50JU8E74U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4',5,7-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 - 157 °C | |

| Record name | 4',5,7-Trimethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] 5,7,4'-Trimethoxyflavone exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO). It achieves this by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, key players in inflammation. Additionally, it inhibits spleen tyrosine kinase (SYK), an activator of the NF-κB pathway, further contributing to its anti-inflammatory action.

ANone: [] While not directly addressed in the provided research, 5,7,4'-trimethoxyflavone is structurally similar to hesperidin, a citrus flavonoid that potentially targets the autophagy modulator, microtubule-associated protein 1 light chain 3 alpha (MAP1LC3A). This suggests potential for 5,7,4'-trimethoxyflavone to influence autophagy, though further research is required.

ANone: [] While the abstract provides no details, research exists on the effects of 5,7,4'-trimethoxyflavone on cardiac potassium currents. Further investigation into those studies is recommended for specific details.

ANone: The molecular formula is C18H16O5, and the molecular weight is 312.32 g/mol.

ANone: [, , , ] Researchers commonly employ Mass Spectrometry (MS), 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and UV spectroscopy for structural elucidation of 5,7,4'-trimethoxyflavone.

ANone: The provided research focuses on biological activity and does not provide specific details on material compatibility and stability under various environmental conditions.

ANone: The provided research primarily focuses on the biological activity of 5,7,4'-trimethoxyflavone and does not explore its catalytic properties.

ANone: [] Although not explicitly mentioned in the provided research, computational studies, such as molecular docking, have likely been conducted on 5,7,4'-trimethoxyflavone to understand its interactions with target proteins. Further research in databases like PubChem and ChEMBL is recommended.

ANone: [, , ] Methylation plays a crucial role in the bioactivity of 5,7,4'-trimethoxyflavone. Compared to its unmethylated counterpart (apigenin), it demonstrates higher metabolic stability, intestinal absorption, and bioavailability due to the presence of the methoxy groups. The specific positions of the methoxy groups may also influence its interactions with specific targets, ultimately affecting its potency and selectivity.

ANone: [] A potential structure-activity relationship exists concerning the number of methoxy moieties and their impact on SIRT1 activation and anti-glycation activity. Further research is needed to fully elucidate these relationships.

ANone: [, ] 5,7,4'-Trimethoxyflavone exhibits superior bioavailability compared to many other flavonoids, attributed to its increased metabolic stability and intestinal absorption due to the presence of methoxy groups. The bioavailability can vary depending on the route of administration.

ANone: [, ] 5,7,4'-Trimethoxyflavone undergoes demethylation in the liver and intestines, primarily by specific bacterial enzymes. These metabolites, along with conjugated forms (sulfates and glucuronides), are excreted through urine and feces.

ANone: [] Following oral administration of a Kaempferia parviflora extract in rats, 5,7,4'-trimethoxyflavone was detected in various organs, with the highest concentrations found in the liver, followed by the kidney. It was also found in the lungs, testes, and brain, suggesting its ability to cross the blood-brain barrier.

ANone: [] In human oral cancer cell line SCC-9, 5,7,4'-trimethoxyflavone demonstrated ten times greater potency in inhibiting cell proliferation compared to its unmethylated analog (apigenin). This effect was linked to cell cycle arrest in the G1 phase.

ANone: [] Research indicates that 5,7,4'-trimethoxyflavone effectively protects human dermal fibroblasts from tumor necrosis factor-alpha (TNF-α)-induced damage. It achieves this by inhibiting ROS generation, suppressing MMP-1 production, and stimulating COLIA1 expression.

ANone: [] Kaempferia parviflora extracts containing 5,7,4'-trimethoxyflavone exhibit neuroprotective effects by protecting neural stem cells and microglia from Aβ-induced neuroinflammation and oxidative stress. It also prevents Aβ-induced suppression of neurogenesis, highlighting its potential in Alzheimer's disease research.

ANone: The provided research does not specifically address the development of resistance mechanisms to 5,7,4'-trimethoxyflavone or cross-resistance. Further research is required in this area.

ANone: [, ] While considered generally safe for consumption, limited data exists on the long-term safety of high-dose 5,7,4'-trimethoxyflavone. More comprehensive toxicological studies are needed to fully understand potential adverse effects and determine safe dosage ranges.

ANone: [, , , ] High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) is widely employed for the quantitative analysis of 5,7,4'-trimethoxyflavone in various matrices, including plant extracts and biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)